molecular formula C8H13N3O B2530396 6,6-Dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine CAS No. 1433855-11-8

6,6-Dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine

Cat. No.: B2530396
CAS No.: 1433855-11-8
M. Wt: 167.212
InChI Key: OJWGPDYUYALLFG-UHFFFAOYSA-N
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Description

6,6-Dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine is a heterocyclic compound that features a pyrazole ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine typically involves multiple steps starting from commercially available pyrazoles. One common method involves the regio-controlled construction of pyrazole-5-aldehydes, followed by deprotection and reduction to generate the fused heterocyclic scaffold . Another approach involves the reaction of 2,2-dichlorovinylacetophenones with 2-hydroxyethylhydrazine to directly yield the desired pyrazolooxazine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This includes the use of high-yielding reactions, efficient catalysts, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could introduce a variety of functional groups, such as halides or alkyl groups.

Scientific Research Applications

6,6-Dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

6,6-dimethyl-4,7-dihydropyrazolo[5,1-c][1,4]oxazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-8(2)5-11-6(4-12-8)3-7(9)10-11/h3H,4-5H2,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWGPDYUYALLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN2C(=CC(=N2)N)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 50-mL single-neck round-bottomed flask was purged with nitrogen and charged with 139c (0.21 g, 1.25 mmol), 10% palladium on carbon (50% wet, 125 mg), and methanol (10 mL). The mixture was evacuated, charged with hydrogen gas, and stirred at room temperature for 2 h. The hydrogen was then evacuated and nitrogen was charged into the flask. The catalyst was removed by filtration through a pad of CELITE® and the filtrate was concentrated under reduced pressure to afford 139d (167 mg, 93%). MS-ESI: [M+H]+ 168.1
Name
139c
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
125 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
93%

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